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Core Science & Biosynthesis

Foundational

Solubility Profile of 2-Cyano-6-methylpyrimidine-4-boronic acid in Organic Solvents: A Technical Guide

Introduction: The Critical Role of Solubility in Application 2-Cyano-6-methylpyrimidine-4-boronic acid is a specialized heterocyclic boronic acid, a class of compounds of immense interest in synthetic and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Application

2-Cyano-6-methylpyrimidine-4-boronic acid is a specialized heterocyclic boronic acid, a class of compounds of immense interest in synthetic and medicinal chemistry.[1] Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is significant for the synthesis of complex molecules.[2] The solubility of this reagent in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.[3] A thorough understanding of its solubility profile is therefore paramount for optimizing synthetic protocols and ensuring reproducible results.

The molecular structure of 2-Cyano-6-methylpyrimidine-4-boronic acid, featuring a pyrimidine ring, a cyano group, a methyl group, and a boronic acid moiety, presents a unique combination of functionalities that influence its interaction with various solvents. The electron-withdrawing nature of the cyano group and the pyrimidine ring, coupled with the hydrogen bonding capabilities of the boronic acid group, suggests a nuanced solubility behavior across a spectrum of organic solvents.[4][5]

Theoretical Framework and Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like," where a solute's intermolecular forces must be overcome by its interactions with solvent molecules. For 2-Cyano-6-methylpyrimidine-4-boronic acid, key structural features influencing its solubility include:

  • Polarity: The presence of the nitrogen atoms in the pyrimidine ring and the cyano group introduces significant polarity.

  • Hydrogen Bonding: The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor and acceptor, a property that is pivotal in its interactions with protic and aprotic polar solvents.[6]

  • Aromaticity: The pyrimidine ring provides a degree of aromatic character, which can lead to favorable π-π stacking interactions with aromatic solvents.

Given these features, a qualitative prediction of solubility in various solvent classes can be made.

Expected Solubility in Common Organic Solvents

The following table provides an estimated solubility profile based on the behavior of analogous compounds like phenylboronic acid and other pyrimidine derivatives.[3][7] It is crucial to note that these are predictions and empirical verification is essential.

Solvent ClassExamplesExpected Solubility LevelRationale
Protic Polar Methanol, EthanolModerate to HighThe hydroxyl group of the alcohols can engage in strong hydrogen bonding with the boronic acid moiety.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), AcetoneHighThese solvents can act as hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule. DMSO is often an excellent solvent for many boronic acids.[2]
Ethers Diethyl ether, 1,4-DioxaneModerateEthers can act as hydrogen bond acceptors, but their overall polarity is lower than that of DMF or DMSO, potentially leading to moderate solubility.[8] 1,4-Dioxane has been noted as a suitable solvent for reactions involving pyrimidine boronic acids.[9]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile having a significant dipole moment, these solvents are poor hydrogen bond acceptors, which may limit their ability to effectively solvate the boronic acid group.[8]
Aromatic Toluene, BenzeneLowThe primary interactions would be weaker van der Waals forces and potential π-π stacking, which may not be sufficient to overcome the strong intermolecular forces in the solid state of the polar solute.
Non-polar Aliphatic Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity between the solute and these solvents makes dissolution energetically unfavorable.[8]

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method, compliant with OECD Guideline 105, is a reliable and widely accepted technique.[3]

Materials and Equipment
  • 2-Cyano-6-methylpyrimidine-4-boronic acid (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Step-by-Step Experimental Workflow
  • Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, dried using appropriate methods to avoid water-catalyzed decomposition of the boronic acid.

  • Equilibration: Add an excess amount of solid 2-Cyano-6-methylpyrimidine-4-boronic acid to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Agitation: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the same temperature can be used to facilitate this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis: Determine the concentration of 2-Cyano-6-methylpyrimidine-4-boronic acid in the diluted solution using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility (S) using the following formula:

    S (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of solvent (mL)) / Initial volume of supernatant (mL)

    The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge (optional) D->E F Withdraw and filter supernatant D->F E->F G Dilute sample F->G H Analyze by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of boronic acids, and these should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[7]

  • pH: For ionizable compounds like boronic acids, the pH of the medium can significantly affect solubility. Boronic acids are Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[10]

  • Presence of Water: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which may have different solubility profiles.[8] The presence of water can also lead to hydrolysis.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.

Diagram of Influencing Factors

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Solubility of 2-Cyano-6- methylpyrimidine-4-boronic acid Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding H_Bonding->Solubility MW Molecular Weight MW->Solubility Polymorphism Polymorphism Polymorphism->Solubility Solvent Solvent Choice Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Medium pH->Solubility Water Presence of Water Water->Solubility

Caption: Key factors influencing the solubility of the target compound.

Safety and Handling

Boronic acids and their derivatives should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, it is essential to consult the Safety Data Sheet (SDS) for 2-Cyano-6-methylpyrimidine-4-boronic acid and the solvents being used.[11][12][13][14][15][16]

Conclusion

While specific, publicly available quantitative data on the solubility of 2-Cyano-6-methylpyrimidine-4-boronic acid in organic solvents is currently lacking, a systematic approach based on its molecular structure and the properties of analogous compounds can provide valuable predictive insights. This guide has outlined the theoretical basis for its expected solubility and provided a detailed, robust experimental protocol for its empirical determination. By following the methodologies described herein, researchers can generate the precise solubility data necessary to advance their work in synthesis, process development, and formulation.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • Domanska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4473–4482. [Link]

  • Domanska, U., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 249, 833-839. [Link]

  • Baluja, S., et al. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 395, 123896. [Link]

  • U.S. Department of Energy. (2010). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

  • Chemistry LibreTexts. (2026, February 26). 11: Solubility and Borax (Experiment). [Link]

  • Google Patents. (2014, November 6).
  • Miller, S. W. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Domanska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 844-857. [Link]

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • PubChem. (n.d.). 2-Methylpyridine-4-boronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Mastering Organic Synthesis: The Role of 2-Cyano-6-methylpyridine as a Versatile Building Block. [Link]

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Bandi, R. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]

Sources

Exploratory

Crystallographic data and X-ray diffraction for 2-Cyano-6-methylpyrimidine-4-boronic acid

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-Cyano-6-methylpyrimidine-4-boronic acid Abstract This technical guide provides a comprehensive framework for the crystallographic an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-Cyano-6-methylpyrimidine-4-boronic acid

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 2-Cyano-6-methylpyrimidine-4-boronic acid, a novel compound of interest in pharmaceutical development. As of the time of this writing, specific crystallographic data for this compound is not available in public databases. Therefore, this document serves as a detailed procedural guide, outlining the necessary steps from synthesis and crystallization to advanced X-ray diffraction analysis and data interpretation. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind critical experimental choices. The protocols described herein are designed as self-validating systems to ensure scientific integrity and data robustness, which are paramount in pharmaceutical sciences.[1][2]

Introduction: The Significance of Solid-State Characterization

In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as crucial as its molecular structure.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3] Therefore, a thorough crystallographic analysis is not merely an academic exercise but a regulatory and scientific necessity.

2-Cyano-6-methylpyrimidine-4-boronic acid combines several functionalities of interest: a pyrimidine core, prevalent in many bioactive molecules; a cyano group, a potent hydrogen bond acceptor; and a boronic acid moiety, known for its role in covalent inhibition and supramolecular chemistry.[4][5] Understanding the three-dimensional arrangement of this molecule in the solid state is essential for predicting its behavior, designing stable formulations, and securing intellectual property. This guide will walk through the complete workflow to achieve this understanding.

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully characterized crystal structure involves a multi-step, logical progression. Each stage provides critical information that informs the next, ensuring a comprehensive analysis.

Crystallography_Workflow cluster_0 Sample Preparation cluster_1 X-ray Diffraction Analysis cluster_2 Data Processing & Interpretation cluster_3 Dissemination Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Small Aliquot Powder_Prep Bulk Sample Grinding Synthesis->Powder_Prep Bulk Material SCXRD Single Crystal X-Ray Diffraction (SCXRD) Crystal_Growth->SCXRD PXRD Powder X-Ray Diffraction (PXRD) Powder_Prep->PXRD Phase_ID Phase Identification & Purity Check PXRD->Phase_ID Structure_Sol Structure Solution & Refinement SCXRD->Structure_Sol Phase_ID->Structure_Sol Confirms Bulk Phase Data_Analysis Structural Analysis & Validation Structure_Sol->Data_Analysis Deposition Database Deposition (e.g., CCDC) Data_Analysis->Deposition

Caption: Overall workflow from synthesis to crystallographic data deposition.

Synthesis and Crystallization: The Foundation of Quality Data

Synthesis

The synthesis of 2-Cyano-6-methylpyrimidine-4-boronic acid would likely follow established organometallic routes. A plausible approach involves the lithiation of a suitable pyrimidine precursor followed by quenching with a trialkyl borate and subsequent hydrolysis.[6][7] Purity is paramount; impurities can inhibit crystallization or become incorporated into the crystal lattice, complicating structural analysis. High-performance liquid chromatography (HPLC) or a similar technique should be used to confirm >99% purity before proceeding.

Protocol: Single Crystal Growth for Small Molecules

Obtaining diffraction-quality single crystals is often the most challenging step.[8] For a new compound like 2-Cyano-6-methylpyrimidine-4-boronic acid, a screening approach using various techniques is recommended.[9]

Objective: To grow single crystals of at least 0.1 x 0.1 x 0.1 mm with well-defined faces and no visible cracks.[10]

Methodology: Slow Evaporation & Vapor Diffusion

  • Solvent Screening:

    • Place a few milligrams of the compound into several small vials.

    • Add a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane) dropwise until the solid just dissolves.

    • Rationale: The ideal solvent is one in which the compound is moderately soluble.[11] High solubility often leads to rapid precipitation and small crystals, while very low solubility may prevent crystallization altogether.

  • Slow Evaporation Setup:

    • Cover the vials from the screening step with parafilm.

    • Pierce the parafilm with a needle to create 1-3 small holes.

    • Place the vials in a vibration-free location (e.g., a dedicated cupboard or a drawer).

    • Rationale: The slow escape of solvent gradually increases the concentration of the compound to the point of supersaturation, promoting slow and orderly crystal growth.[12]

  • Vapor Diffusion Setup:

    • Dissolve ~5 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer vial (the "chamber").

    • Add 2-3 mL of a less volatile "anti-solvent" (in which the compound is poorly soluble, e.g., hexane, heptane, or diethyl ether) to the outer chamber, ensuring the liquid level is below the top of the inner vial.

    • Seal the outer chamber and leave it undisturbed.

    • Rationale: The "good" solvent slowly diffuses out of the inner vial and into the surrounding atmosphere of the anti-solvent, while the anti-solvent vapor diffuses into the inner vial. This gradual change in solvent composition reduces the compound's solubility, leading to crystallization.[13]

  • Monitoring and Harvesting:

    • Check the vials weekly without agitation.

    • Once suitable crystals have formed, carefully harvest them using a cryo-loop or a fine needle, leaving them coated in a drop of paratone or mineral oil to prevent solvent loss and degradation.

Powder X-Ray Diffraction (PXRD): The Bulk Fingerprint

PXRD is a rapid, non-destructive technique used to analyze the bulk, polycrystalline sample. Its primary role here is to serve as a unique fingerprint for the crystalline phase and to confirm that the single crystal selected for detailed analysis is representative of the bulk material.[3]

Protocol: PXRD Sample Preparation and Analysis

Objective: To obtain a high-quality diffraction pattern of the bulk material for phase identification and purity assessment.

Methodology:

  • Sample Preparation:

    • Place approximately 20-50 mg of the crystalline material into an agate mortar.

    • Gently grind the sample with a pestle to a fine, consistent powder (particle size ~10 µm).[14]

    • Rationale: Grinding ensures that the crystallites are randomly oriented, which is a key assumption for accurate intensity measurements in Bragg-Brentano geometry. It also minimizes peak broadening effects from large crystallite sizes.[15]

  • Sample Mounting:

    • Carefully press the ground powder into a shallow well of a zero-background sample holder (e.g., a cut silicon crystal).[16]

    • Use a glass slide to gently flatten the surface, ensuring it is flush with the holder's surface.

    • Rationale: A flat surface at the correct height is critical to prevent geometric errors that can shift peak positions. A zero-background holder minimizes contributions from the sample substrate, improving the signal-to-noise ratio.

  • Data Collection:

    • Place the holder in the diffractometer.

    • Set the data collection parameters. A typical scan for phase identification might be:

      • X-ray Source: Cu Kα (λ = 1.5406 Å)

      • Scan Range (2θ): 2° to 40°

      • Step Size: 0.02°

      • Time per Step: 1-2 seconds

    • Initiate the scan.

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity vs. 2θ) is the material's fingerprint.

    • This experimental pattern will later be compared to a pattern calculated from the single-crystal structure to confirm phase purity.

Single-Crystal X-Ray Diffraction (SCXRD): The Atomic Blueprint

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[17] It provides the unit cell dimensions, space group symmetry, and atomic coordinates needed to build a complete molecular and crystal structure.

Protocol: SCXRD Data Collection and Structure Solution

Objective: To determine the crystal and molecular structure of 2-Cyano-6-methylpyrimidine-4-boronic acid.

Methodology:

  • Crystal Mounting:

    • Under a microscope, select a high-quality crystal and mount it on a cryo-loop.

    • Place the mounted crystal onto the diffractometer's goniometer head.

    • Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Rationale: Cooling reduces atomic thermal motion, resulting in sharper diffraction spots at higher angles and minimizing radiation damage to the crystal.[18]

  • Unit Cell Determination:

    • Collect a few initial diffraction images (frames).

    • Software will automatically identify strong reflections and use their positions to determine a preliminary unit cell and Bravais lattice.

  • Data Collection Strategy:

    • Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[19] This involves a series of scans through different crystal orientations (e.g., omega and phi scans).

    • Rationale: Completeness ensures all unique reflections are measured, while redundancy allows for better data scaling and error analysis.

  • Data Integration and Reduction:

    • After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz-polarization).[18] The output is a reflection file (e.g., an HKL file).

  • Structure Solution and Refinement:

    • This is a computational process, often performed with software like SHELXT (for solution) and SHELXL (for refinement) within a graphical interface like OLEX2.[20][21]

    • Structure Solution: "Direct methods" or "dual-space" methods are used to solve the phase problem and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.[22]

    • Structure Refinement: An atomic model is built into the electron density map. The positions, and their anisotropic displacement parameters, are then refined against the experimental data using a least-squares algorithm to achieve the best possible fit. Hydrogen atoms are typically placed in calculated positions.

Structure_Solution_Refinement Data_Collection Diffraction Data (Intensities) Phase_Problem The Phase Problem (Phases are Unknown) Data_Collection->Phase_Problem Structure_Solution Structure Solution (e.g., SHELXT) Phase_Problem->Structure_Solution Initial_Model Initial Atomic Model (Electron Density Map) Structure_Solution->Initial_Model Refinement_Cycle Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement_Cycle Refinement_Cycle->Refinement_Cycle Iterate Validation Validation (checkCIF) Refinement_Cycle->Validation Final_Model Final Validated Model (CIF File) Validation->Refinement_Cycle Poor stats, re-evaluate model Validation->Final_Model Goodness-of-fit (R1) < 5% Goof ~ 1

Caption: Logical flow for solving and refining a crystal structure.

Data Analysis and Interpretation

Once the structure is refined, the resulting crystallographic information file (CIF) contains a wealth of data.

Crystallographic Data Table

The primary results are summarized in a standard crystallographic table. The following table is an illustrative example using data for boric acid, as data for the target compound is not available.[23]

ParameterIllustrative Example: Boric Acid [23]Expected for 2-Cyano-6-methylpyrimidine-4-boronic acid
Chemical formulaH₃BO₃C₇H₇BN₄O₂
Formula weight61.83189.97
Crystal systemTriclinicTo be determined (likely Monoclinic or Orthorhombic)
Space groupP-1To be determined
a (Å)5.12To be determined
b (Å)5.13To be determined
c (Å)6.57To be determined
α (°)92.5To be determined (likely 90°)
β (°)101.2To be determined
γ (°)119.8To be determined (likely 90°)
Volume (ų)142.1To be determined
Z4To be determined (typically 2, 4, or 8)
T (K)293100
R1 [I > 2σ(I)]0.045< 0.05 is desirable
wR2 (all data)0.125< 0.15 is desirable
CCDC Deposition No.1547895To be assigned
Structural Interpretation for Drug Development
  • Molecular Conformation: The analysis reveals the exact bond lengths, angles, and torsion angles. This is critical for understanding the molecule's preferred shape, which is essential for docking studies and pharmacophore modeling.

  • Supramolecular Interactions: A key aspect is identifying the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that hold the crystal lattice together. For this molecule, one would expect strong hydrogen bonds involving the boronic acid hydroxyl groups and the pyrimidine/cyano nitrogen atoms. These interactions dictate the crystal's stability and physical properties.

  • Polymorph Identification: If crystallization experiments yield crystals with different morphologies, each form must be analyzed. The resulting PXRD patterns and crystal structures would confirm whether they are true polymorphs, solvates, or hydrates, each requiring separate characterization and development consideration.[3]

Data Deposition: Ensuring Scientific Legacy

To ensure the data is accessible to the wider scientific community, it is standard practice to deposit the final crystallographic information file (CIF) with a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[24]

Procedure:

  • Prepare the final CIF and a structure factor file (.fcf) from the refinement software.

  • Use the CCDC's online deposition service to upload the files.[25]

  • The service performs automated validation checks (checkCIF) to ensure the data's integrity.

  • Upon successful deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.

Conclusion

While the specific crystallographic data for 2-Cyano-6-methylpyrimidine-4-boronic acid remains to be determined, this guide provides a robust, scientifically-grounded roadmap for its elucidation. By following this comprehensive workflow—from meticulous crystal growth and dual PXRD/SCXRD analysis to rigorous structure refinement and interpretation—researchers can obtain the critical solid-state information necessary to advance this compound in the drug development pipeline. The application of these crystallographic methods ensures a deep understanding of the material's properties, supporting rational formulation design and meeting stringent regulatory requirements.

References

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  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

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  • Pharmaceutical Processing World. (n.d.). Pharmaceutical X-Ray Diffraction (XRD). Retrieved from [Link]

  • Hope, H. (2010). Some thoughts about the single crystal growth of small molecules. Royal Society of Chemistry. Retrieved from [Link]

  • Modica, M., et al. (2003). Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Microwave-Assisted Organic Synthesis Utilizing 2-Cyano-6-methylpyrimidine-4-boronic acid

Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation The synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of modern drug discovery and materials science.[1] Pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation

The synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of modern drug discovery and materials science.[1] Pyrimidine scaffolds, in particular, are prevalent in a vast array of biologically active molecules.[2][3] Traditional methods for the derivatization of these core structures often require long reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the principles of dielectric heating to dramatically accelerate reaction rates, improve yields, and enhance product purity.[4][5][6] This approach aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[6][7]

This document provides a detailed guide for the application of 2-Cyano-6-methylpyrimidine-4-boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel substituted pyrimidine derivatives.

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[8][9] This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals.[10] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11][12][13]

The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines highly reactive substrates for Suzuki-Miyaura cross-coupling reactions.[3] The use of microwave irradiation can further enhance the efficiency of this transformation, allowing for rapid synthesis of diverse compound libraries.[10][14][15]

2-Cyano-6-methylpyrimidine-4-boronic acid: A Versatile Building Block

2-Cyano-6-methylpyrimidine-4-boronic acid is a valuable reagent for the synthesis of substituted pyrimidines. The boronic acid moiety serves as the nucleophilic partner in Suzuki-Miyaura couplings, while the pyrimidine core offers a platform for further functionalization. The presence of the electron-withdrawing cyano group and the electron-donating methyl group on the pyrimidine ring influences its electronic properties and reactivity.[16] The cyano group can also serve as a handle for subsequent chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.[16]

Proposed Microwave-Assisted Suzuki-Miyaura Cross-Coupling Protocol

The following is a representative protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of an aryl halide with 2-Cyano-6-methylpyrimidine-4-boronic acid. Note: This protocol is a general starting point and may require optimization for specific substrates.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Aryl Halide (1.0 equiv) - 2-Cyano-6-methylpyrimidine-4-boronic acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) prep_solvent Prepare Solvent System: (e.g., 1,4-Dioxane/H₂O 3:1) prep_reagents->prep_solvent prep_vial Combine in Microwave Vial: Add reagents, solvent, and stir bar. prep_solvent->prep_vial seal_vial Seal Vial prep_vial->seal_vial place_in_reactor Place in Microwave Reactor seal_vial->place_in_reactor set_params Set Parameters: - Temperature: 120-150 °C - Time: 10-20 min - Power: Dynamic place_in_reactor->set_params irradiate Microwave Irradiation set_params->irradiate cool_down Cool to Room Temperature irradiate->cool_down filter Filter Reaction Mixture cool_down->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: (NMR, LC-MS, HRMS) purify->characterize

Caption: General workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), 2-Cyano-6-methylpyrimidine-4-boronic acid (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 2.5 mol%), and base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 4 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 3:1 v/v) to the vial.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature of 140 °C for 15 minutes with magnetic stirring. The power setting should be on "dynamic" to maintain the target temperature.

  • Cooling: After the reaction is complete, cool the vial to room temperature using a stream of compressed air.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Rationale for Experimental Choices

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Suzuki-Miyaura couplings of halogenated pyrimidines.[3][10] Other palladium catalysts, such as Pd(dppf)Cl₂, may also be effective and screening may be necessary for optimal results.

  • Base: An inorganic base is required to facilitate the transmetalation step.[8][11] Potassium carbonate (K₂CO₃) is a common and effective choice. Other bases such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can also be used.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. 1,4-Dioxane/water is a common solvent system for these reactions.[10] Other solvent systems, such as acetonitrile/water or DMF/water, may also be employed.

  • Microwave Parameters: The reaction temperature and time are critical parameters that can significantly impact the reaction outcome. The proposed conditions (140 °C for 15 minutes) are a good starting point based on similar transformations.[14] Optimization of these parameters may be necessary to maximize yield and minimize side product formation.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for microwave-assisted Suzuki-Miyaura cross-coupling reactions involving heterocyclic compounds.

ParameterConditionRationale
Aryl Halide Aryl bromide or iodideHigher reactivity compared to aryl chlorides.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the aryl halide.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A robust and commonly used catalyst for this transformation.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)Essential for the transmetalation step.
Solvent 1,4-Dioxane/H₂O or ACN/H₂OGood solubility for both organic and inorganic reagents.
Temperature 120 - 150 °CElevated temperatures accelerate the reaction rate.
Time 10 - 30 minutesSignificantly shorter than conventional heating methods.

Visualizing the Suzuki-Miyaura Catalytic Cycle

G cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_base R¹-Pd(II)L₂(Base) PdII_halide->PdII_base PdII_boronate R¹-Pd(II)L₂-R² PdII_base->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) R1X R¹-X (Aryl Halide) R2BY2 R²-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of complex organic molecules. The use of 2-Cyano-6-methylpyrimidine-4-boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions provides a powerful strategy for the generation of diverse libraries of substituted pyrimidines. The protocols and insights provided in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the accelerated discovery and development of novel chemical entities.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (n.d.). RSC Advances. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing. [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Arkivoc. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

  • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. (n.d.). Arkivoc. [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). MDPI. [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). PubMed. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PubMed. [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (n.d.). RSC Publishing. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. (n.d.). PubMed. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). MDPI. [Link]

  • Mastering Organic Synthesis: The Role of 2-Cyano-6-methylpyridine as a Versatile Building Block. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. (n.d.). RSC Publishing. [Link]

  • (4-Cyano-2-methylphenyl)boronic acid. (n.d.). J&K Scientific. [Link]

Sources

Application

Application Note: A Robust, Scalable Manufacturing Protocol for 2-Cyano-6-methylpyrimidine-4-boronic Acid Pinacol Ester

Abstract & Introduction Pyrimidine boronic acids and their ester derivatives are foundational building blocks in modern medicinal chemistry. Their utility, primarily as nucleophilic partners in palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Pyrimidine boronic acids and their ester derivatives are foundational building blocks in modern medicinal chemistry. Their utility, primarily as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl and heteroaryl structures that are central to many pharmaceutical agents.[1][2][3][4] The 2-cyano-6-methylpyrimidine-4-boronic acid scaffold, in particular, offers a unique combination of a metal-coordinating nitrile group and a versatile boronic acid handle, making it a valuable intermediate for drug discovery programs targeting kinases and other enzyme classes.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Cyano-6-methylpyrimidine-4-boronic acid pinacol ester. The protocol is designed for researchers, process chemists, and drug development professionals transitioning from bench-scale synthesis to kilogram-scale manufacturing. We will delve into the strategic selection of the synthetic route, provide a detailed step-by-step manufacturing protocol, address critical process safety considerations, and outline robust analytical controls. The methodologies described herein are designed to be self-validating, ensuring reproducibility, high yield, and purity on a large scale.

Synthetic Strategy: Rationale and Pathway Selection

The synthesis of heteroaryl boronic acids can be approached through several methods, including the trapping of organometallic intermediates (Grignard or organolithium) with borate esters or the transition-metal-catalyzed borylation of heteroaryl halides.[5][6]

  • Organolithium Route: This involves a lithium-halogen exchange at very low temperatures (-78 °C) followed by quenching with an electrophilic boron source like triisopropyl borate. While effective at the lab scale, this route presents significant challenges for industrial manufacturing.[7] The cryogenic temperatures are energy-intensive, and the handling of pyrophoric and highly reactive organolithium reagents on a large scale introduces substantial operational risks and costs.[7] Furthermore, the presence of an electrophilic cyano group on the pyrimidine ring could lead to undesired side reactions with the organolithium intermediate.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This method utilizes a palladium catalyst to couple a heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[8] This approach offers several distinct advantages for scale-up:

    • Milder Conditions: The reaction typically proceeds at elevated, but not cryogenic, temperatures (e.g., 80-120 °C), which are easily managed in standard industrial reactors.[9]

    • Functional Group Tolerance: The palladium-catalyzed system is remarkably tolerant of a wide array of functional groups, including the critical cyano group in our target molecule.[2][10]

    • Safety and Handling: The reagents, such as B₂pin₂ and potassium acetate (a common base), are stable, non-pyrophoric solids, simplifying material handling and improving the overall process safety profile.

    • Cost-Effectiveness: While palladium catalysts represent a cost, their high efficiency (low catalyst loading) and the commercial availability of the other reagents make this route economically viable for large-scale production.[1]

Based on this analysis, the Miyaura borylation is the unequivocally superior strategy for the scalable and safe manufacturing of 2-Cyano-6-methylpyrimidine-4-boronic acid pinacol ester.

G SM 4-Chloro-6-methyl- pyrimidine-2-carbonitrile (Starting Material) Reaction Miyaura Borylation SM->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd(dppf)Cl₂ (Catalyst) Catalyst->Reaction Base Potassium Acetate (KOAc) Base->Reaction Solvent 1,4-Dioxane (Solvent) Solvent->Reaction Product 2-Cyano-6-methylpyrimidine- 4-boronic Acid Pinacol Ester (Final Product) Reaction->Product Heat (e.g., 100 °C) Inert Atmosphere (N₂)

Figure 1. Selected synthetic pathway for the scale-up manufacturing process.

Detailed Kilogram-Scale Manufacturing Protocol

This protocol describes a typical batch process for producing approximately 4.5 kg of the target compound. All operations must be conducted in a controlled manufacturing environment by trained personnel following established safety procedures.

3.1. Equipment and Materials

  • Reactor: 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Filtration: Nutsche filter or centrifuge.

  • Drying: Vacuum oven.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves (nitrile or neoprene), dust mask.

3.2. Reagent Table

ReagentCAS No.Mol. Wt.Quantity (kg)MolesEquivalents
4-Chloro-6-methylpyrimidine-2-carbonitrile16098-07-2153.575.0032.561.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.949.1135.821.1
Potassium Acetate (KOAc), anhydrous127-08-298.149.5897.683.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.700.2380.3260.01
1,4-Dioxane, anhydrous123-91-188.1150.0 (50 L)--
Heptane142-82-5100.2130.0 (44 L)--
Activated Carbon (Charcoal)7440-44-012.010.50--

3.3. Step-by-Step Procedure

  • Reactor Preparation and Inerting:

    • Ensure the 100 L reactor is clean, dry, and free of any contaminants from previous batches.

    • Inert the reactor by performing a minimum of three vacuum/nitrogen purge cycles. Maintain a positive pressure of nitrogen throughout the process.

  • Charging Reagents:

    • Charge 1,4-Dioxane (50 L) to the reactor.

    • Begin agitation at 100-150 RPM.

    • Charge 4-Chloro-6-methylpyrimidine-2-carbonitrile (5.00 kg).

    • Charge Bis(pinacolato)diboron (9.11 kg).

    • Charge anhydrous Potassium Acetate (9.58 kg).

    • Charge Pd(dppf)Cl₂ (0.238 kg). Causality Note: The catalyst is added last to minimize potential degradation before the reaction temperature is reached.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C (target internal temperature: 98-102 °C).

    • Maintain the temperature and agitation for a minimum of 12 hours.

    • In-Process Control (IPC): After 12 hours, take a sample from the reaction mixture for HPLC analysis. The reaction is considered complete when the area % of the starting material (4-Chloro-6-methylpyrimidine-2-carbonitrile) is less than 1.0%. If the reaction is incomplete, continue heating for an additional 2-4 hours and re-sample.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Filter the reaction mixture through a pad of celite to remove the catalyst residue and inorganic salts. Wash the reactor and the filter cake with 1,4-Dioxane (5 L).

    • Transfer the combined filtrate to a clean reactor.

    • Add activated carbon (0.50 kg). Causality Note: This step is crucial for decolorization and scavenging residual palladium, which is a regulatory requirement for pharmaceutical intermediates.

    • Stir the mixture at 20-25 °C for 1 hour, then filter through a celite pad to remove the carbon.

    • Reduce the volume of the filtrate by approximately 70% via vacuum distillation. Do not exceed an internal temperature of 50 °C.

    • Add Heptane (30 L) slowly to the concentrated solution over 30 minutes to induce crystallization. Causality Note: Heptane acts as an anti-solvent, significantly reducing the solubility of the product and leading to high crystallization yield.

    • Cool the resulting slurry to 0-5 °C and stir for an additional 2 hours to maximize precipitation.

  • Purification and Drying:

    • Isolate the solid product using a Nutsche filter.

    • Wash the filter cake with cold (0-5 °C) Heptane (2 x 10 L) to remove residual solvent and impurities.

    • Dry the product in a vacuum oven at 45-50 °C until the loss on drying (LOD) is less than 0.5%.

    • Expected Yield: 6.5 - 7.2 kg (80-90%).

    • Expected Purity: >98% by HPLC.

Critical Process Parameters and Controls

Effective scale-up requires strict control over parameters that can impact reaction outcome, safety, and product quality.

ParameterTarget RangeJustification & Control Strategy
Reaction Temperature 98-102 °CEnsures sufficient reaction rate without significant thermal decomposition of reagents or product. Controlled via automated reactor heating/cooling jacket.
Atmosphere Inert (N₂)The Pd(0) active catalytic species is sensitive to oxygen. Control via continuous positive nitrogen pressure and monitoring of oxygen levels.
Agitation Speed 100-150 RPMProvides adequate mixing for this heterogeneous mixture, ensuring good mass and heat transfer. Controlled by the reactor's agitator drive.
Starting Material Purity >99.0%Impurities in the starting halide can lead to side products that are difficult to remove. Controlled by incoming raw material quality control.
Water Content <0.1% in solventWater can hydrolyze the boronic ester product and affect the catalyst performance. Controlled by using anhydrous grade solvents and reagents.

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces hazards that may not be apparent at the laboratory scale. A thorough safety review is mandatory before commencing any large-scale operation.

  • Reagent Hazards:

    • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated area and use closed-transfer systems to minimize exposure.

    • Palladium Catalyst: Palladium compounds can be toxic and are considered heavy metals. Avoid inhalation of dust by using appropriate PPE (P3/N100 respirator) during charging operations.

    • Boronic Acids/Esters: Generally present low toxicity compared to other organometallics.[11] However, dust inhalation should be avoided.

  • Thermal Hazards:

    • While the Miyaura borylation is not typically associated with a strong exotherm, reaction calorimetry (DSC or RC1) studies should be performed during process development to quantify the heat of reaction and ensure the cooling capacity of the plant reactor is sufficient to handle any potential thermal runaway scenario.[12]

  • Waste Management:

    • Aqueous and organic waste streams will contain residual palladium. These streams must be collected and treated as hazardous waste according to local regulations. Palladium recovery may be economically viable.

    • Filter cakes containing celite and catalyst residue must also be disposed of as hazardous solid waste.

Figure 2. Key pillars of process safety management for scale-up.

Quality Control and Analytical Specifications

The final product must be rigorously tested to ensure it meets the required specifications for use in further synthetic steps.

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Purity (Assay) HPLC (Area %)≥ 98.0%
Residual Solvents GC-HSDioxane ≤ 380 ppm, Heptane ≤ 5000 ppm
Water Content Karl Fischer≤ 0.5%
Residual Palladium ICP-MS≤ 10 ppm

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development - ACS Publications. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • EP2621908A2 - Manufacturing process for pyrimidine derivatives.
  • Suzuki reaction. Wikipedia. [Link]

  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]

  • Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. ResearchGate. [Link]

  • US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Synthesis of boronic acid pinacol ester 4. ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Safe handling of boranes at scale. Organic Process Research & Development. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. [Link]

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters - ACS Publications. [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals. [Link]

  • EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
  • Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses Procedure. [Link]

  • Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Diva-Portal.org. [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC. [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Cyano-6-methylpyrimidine-4-boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Cyano-6-methylpyrimidine-4-boronic acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Cyano-6-methylpyrimidine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable building block in their synthetic campaigns. The inherent electronic properties of this substrate present unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Cyano-6-methylpyrimidine-4-boronic acid a "challenging" substrate for Suzuki-Miyaura coupling?

This substrate possesses a combination of features that require careful reaction design. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strongly electron-withdrawing cyano (-CN) group. This electronic nature can slow the rate-determining transmetalation step of the catalytic cycle.[1] Furthermore, the two nitrogen atoms in the pyrimidine ring can act as ligands, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[2][3] Finally, like many heteroaromatic boronic acids, it is particularly susceptible to a key side reaction known as protodeboronation.[4]

Q2: What is protodeboronation, and why is it a major concern with this substrate?

Protodeboronation is a non-productive side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4][5] In this case, 2-Cyano-6-methylpyrimidine-4-boronic acid would be converted to 2-Cyano-6-methylpyrimidine, an inert byproduct. This process consumes your nucleophile, directly reducing the maximum achievable yield of your desired coupled product. The reaction is often accelerated by the presence of water, high temperatures, and the specific base used, all of which are standard components of a Suzuki coupling.[5] Because the pyrimidine ring is electron-deficient, it is especially prone to this decomposition pathway.[1]

Q3: What are the most critical parameters to screen when optimizing this reaction?

For this specific transformation, the interplay between three components is paramount:

  • The Palladium Catalyst/Ligand System: The choice of ligand is crucial to stabilize the palladium center, prevent deactivation, and facilitate the key steps of the catalytic cycle.[3]

  • The Base: The base is required to activate the boronic acid for transmetalation, but an improper choice can accelerate protodeboronation.[6][7]

  • The Solvent System: The solvent must facilitate the dissolution of both organic and inorganic components and can significantly influence reaction rates and selectivity.[8][9][10]

A systematic screening of these three parameters is the most effective path to a high-yielding and robust reaction.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable steps for optimization.

Problem 1: My reaction yield is very low, or I'm observing no product formation.

This is a common starting point and usually points to an issue with the core catalytic system or the reaction setup.

Q: How do I choose the right catalyst and ligand for this challenging coupling?

The key is to use a catalyst system that is robust enough to overcome potential catalyst inhibition and promote efficient turnover. For electron-deficient heteroaryl substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.

Expert Recommendation: Start with a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand. These ligands, often referred to as Buchwald-type ligands, create a sterically hindered and electronically rich palladium center that promotes the crucial oxidative addition and reductive elimination steps while resisting deactivation.[3][11] N-Heterocyclic Carbene (NHC) ligands also show great promise.[12]

Table 1: Recommended Catalyst Systems for Screening

Catalyst PrecursorLigandRationale & Key Characteristics
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos Primary Choice. Highly active for heteroaryl couplings. Bulky and electron-rich, promoting fast catalysis that can "outrun" protodeboronation.[13][14]
Pd(dppf)Cl₂(none needed)Good Alternative. The dppf ligand has a wide "bite angle" that facilitates reductive elimination. It is often effective for pyrimidine couplings.[15][16]
Pd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃ A very electron-rich and bulky monophosphine ligand, often effective for coupling aryl chlorides and other challenging substrates.[12]

Q: What are the critical steps for setting up the reaction to ensure an active catalyst?

The active Pd(0) catalyst is sensitive to oxygen. An improper setup that allows air into the reaction can lead to catalyst oxidation and the formation of palladium black, killing the reaction.

Expert Recommendation: Rigorous exclusion of oxygen is non-negotiable.

  • Degas Your Solvents: Before use, sparge your solvent mixture (e.g., dioxane/water) with an inert gas like argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more complete oxygen removal.[2]

  • Use an Inert Atmosphere: Assemble your reaction in a flask under a positive pressure of argon or nitrogen. Use a Schlenk line or a glovebox. Add the catalyst and ligand last, under a flow of inert gas, to minimize their exposure to any residual air.[5]

Problem 2: My LC-MS/NMR shows a significant amount of 2-Cyano-6-methylpyrimidine, the protodeboronated byproduct.

Observing this byproduct confirms that your boronic acid is decomposing faster than it is coupling. The solution is to either slow down the decomposition or speed up the productive coupling reaction.

Q: How can I adjust my reaction conditions to minimize protodeboronation?

Harsh conditions accelerate the decomposition.

Expert Recommendation:

  • Lower the Temperature: High heat accelerates all reactions, including protodeboronation.[17] Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period. Monitor the reaction closely by TLC or LC-MS to find the sweet spot where product formation is still efficient but byproduct formation is reduced.

  • Choose a Milder Base: While a base is necessary, very strong bases can increase the rate of protodeboronation.[18] If you are using a strong base like Cs₂CO₃, consider switching to a milder inorganic base like K₃PO₄ or K₂CO₃.[2][7]

  • Use a More Stable Boronic Acid Derivative: Boronic acids are in equilibrium with boronate anions and other species in solution, some of which are prone to decomposition.[4] Converting the boronic acid to a more stable form, such as a pinacol boronate ester or an organotrifluoroborate, is a highly effective strategy.[19][20] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the opportunity for protodeboronation.[4]

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G cluster_troubleshooting Troubleshooting Protodeboronation Start High Protodeboronation Observed Q1 Are reaction conditions too harsh? Start->Q1 A1 Lower Temperature (e.g., 100°C -> 80°C) Q1->A1 Yes Q2 Is the catalytic cycle inefficient? Q1->Q2 No A1->Q2 A2 Use Milder Base (e.g., Cs₂CO₃ -> K₃PO₄) A2->Q2 A3 Switch to more active catalyst (e.g., Pd(dppf)Cl₂ -> Pd(OAc)₂/SPhos) Q2->A3 Yes Q3 Is the boronic acid inherently unstable? Q2->Q3 No A3->Q3 A4 Convert to stable derivative (e.g., Pinacol Ester or Trifluoroborate) Q3->A4 Yes End Reduced Protodeboronation Improved Yield Q3->End No A4->End

Caption: A decision tree for troubleshooting protodeboronation.

Problem 3: The reaction starts but stalls before completion, or is very sluggish.

This often indicates a problem with the catalyst's longevity or a particularly slow step in the catalytic cycle.

Q: Could the pyrimidine substrate be "killing" my catalyst?

Yes. This is a phenomenon known as catalyst inhibition or deactivation. The lone pair electrons on the pyrimidine nitrogens can bind strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[2]

Expert Recommendation:

  • Increase Catalyst/Ligand Loading: A simple first step is to increase the catalyst loading (e.g., from 2 mol% to 5 mol%) and ensure you have a sufficient excess of ligand (a Ligand:Palladium ratio of 2:1 to 4:1 is common).[17]

  • Use a More Robust Ligand: As mentioned in Problem 1, bulky, electron-rich ligands like SPhos or XPhos are designed to resist this type of inhibition and maintain catalyst activity for longer.[3][14]

Q: Could a specific step in the catalytic cycle be the bottleneck?

Yes. For electron-deficient boronic acids, the transmetalation step—where the pyrimidine group is transferred from boron to palladium—is often the rate-limiting step.[1] If this step is too slow, the catalyst spends most of its time waiting, giving the boronic acid more opportunity to decompose.

Expert Recommendation: For notoriously difficult couplings involving 2-heterocyclic boronates, the addition of a copper(I) co-catalyst, such as copper(I) chloride (CuCl), has been shown to dramatically accelerate the transmetalation step.[21] The proposed mechanism involves the formation of a copper-pyrimidine intermediate that more readily transfers the organic group to palladium. This is an advanced strategy to consider if other optimization attempts fail.

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G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂-X (Palladium(II) Complex) OA->PdII TM Transmetalation (Often Rate-Limiting) PdII->TM PdII_Ar Ar-Pd(II)L₂-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArX Aryl Halide (Ar-X) ArX->OA Boronic Pyrimidine-B(OH)₂ + Base Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a stir bar, add your aryl/heteroaryl halide (1.0 equiv.), 2-Cyano-6-methylpyrimidine-4-boronic acid (1.2–1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe. The total concentration is usually between 0.1 M and 0.5 M with respect to the limiting reagent.[22]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 80–100 °C) and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS.[23] Once complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[24]

Protocol 2: In Situ Protection as a Pinacol Boronate Ester

This can be performed as a pre-step or in situ to enhance stability.

  • Setup: In a round-bottom flask, combine 2-Cyano-6-methylpyrimidine-4-boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like THF or Dioxane.

  • Drying: Add an anhydrous drying agent like MgSO₄ or Na₂SO₄ and stir at room temperature for 1-2 hours to remove water, which can hinder ester formation.

  • Filtration: Filter off the drying agent. The resulting solution contains the pinacol boronate ester and can be used directly in the Suzuki coupling protocol described above (Protocol 1), omitting the addition of fresh boronic acid.

Analytical Monitoring

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of your starting materials (typically the aryl halide is the most visible spot) and the formation of the more non-polar product.[23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It allows you to confirm the mass of your desired product and, crucially, to identify the mass of the protodeboronated byproduct, giving you a clear picture of the reaction's efficiency.[25]

References

  • Zlotorowicz, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

  • Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Kjellberg, A., et al. (2020). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. KTH Royal Institute of Technology. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. Available at: [Link]

  • Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at: [Link]

  • Zlotorowicz, A., et al. (2021). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • N'gadi, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Al-Zoubi, R. M., & Marion, O. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Onyango, E. O., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Abolhasani, M. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Savage, S. A., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Organic Chemistry. Available at: [Link]

  • Lindh, J., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Reddit User Community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie. Available at: [Link]

  • Ramana, C. V., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidines. RSC Publishing. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Viciu, M. S., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Available at: [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Al-Masum, M., & Al-Ahmari, A. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Zlotorowicz, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. Available at: [Link]

  • Blue, D. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyano-6-methylpyrimidine-4-boronic Acid Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of 2-Cyano-6-methylpyrimidine-4-boronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of 2-Cyano-6-methylpyrimidine-4-boronic acid .

This specific substrate is notoriously difficult to handle. It represents a "perfect storm" of reactivity challenges: the pyrimidine ring is inherently electron-deficient, the 2-cyano group acts as a powerful electron-withdrawing moiety, and the C4-boronic acid bond is highly polarized. Together, these factors drastically lower the activation energy for base-catalyzed C-B bond cleavage, leading to rapid protodeboronation[1]. Furthermore, the cyano group and pyrimidine nitrogens can act as competitive ligands, poisoning the palladium catalyst[2].

This guide is designed to move you away from trial-and-error and toward a rationally designed, self-validating experimental system.

Part 1: Diagnostic Matrix for Low Conversion Rates

Before adjusting your protocol, you must identify the exact failure mode. Use the following quantitative diagnostic matrix to trace the causality of your low conversion rates.

Observation (LC-MS / NMR)Quantitative Impact on YieldPrimary CauseMechanistic RationaleRecommended Action
Boronic acid consumed; Ar-X unreacted; 2-cyano-6-methylpyrimidine detected. >80% loss of theoretical yieldProtodeboronation Base coordinates to the empty p-orbital of boron. The highly electron-deficient pyrimidine ring stabilizes the resulting carbanion, leading to rapid C-B bond cleavage by water[1].Switch to a fast-activating precatalyst (e.g., XPhos Pd G3) to outpace degradation. Reduce water content.
Starting materials unreacted; rapid formation of fine black precipitate. Complete reaction stall (<5% conversion)Catalyst Poisoning / Deactivation The cyano group or pyrimidine nitrogens coordinate to the active Pd(0) species, stalling oxidative addition or transmetalation, leading to aggregation into Pd black.Use bulky, electron-rich ligands (XPhos or RuPhos) that sterically shield the Pd center from off-target coordination[3].
Target mass +18 Da detected; loss of cyano peak in IR/NMR. 20–50% yield reductionCyano Group Hydrolysis Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures (>80 °C) hydrolyze the nitrile to an amide or carboxylic acid.Replace strong bases with mild, anhydrous, or low-water alternatives like K3​PO4​ or CsF. Lower reaction temperature to 40–60 °C.
Target mass not found; symmetric pyrimidine dimer detected. 10–30% yield reductionOxidative Homocoupling Trace oxygen in the system acts as an oxidant, promoting the homocoupling of the boronic acid before transmetalation with the aryl halide can occur.Implement strict Schlenk line techniques. Degas solvents via a minimum of three freeze-pump-thaw cycles.

Part 2: Deep-Dive FAQs (Causality & Mechanisms)

Q1: Why does my boronic acid degrade completely within the first 15 minutes of the reaction? Expert Insight: You are observing rapid, base-promoted protodeboronation. In standard Suzuki-Miyaura couplings, a base is required to form the reactive boronate species for transmetalation. However, for 4-pyrimidine boronic acids, the electronegative nitrogens at the 1- and 3-positions—combined with the strongly electron-withdrawing 2-cyano group—create a highly stable leaving group. When water protonates this intermediate, the boronic acid is irreversibly destroyed[1]. To fix this, you must change the kinetic landscape: your transmetalation step must become faster than the protodeboronation step.

Q2: How do I prevent the cyano group from poisoning the catalyst without losing catalytic activity? Expert Insight: Catalyst poisoning occurs when the Lewis-basic nitrogen of the cyano group outcompetes your phosphine ligand for the Pd center. The solution is steric exclusion. By utilizing a bulky dialkylbiarylphosphine ligand like XPhos, the spatial environment around the palladium center becomes too crowded for the linear cyano group to form a stable coordination complex[3]. This forces the palladium to remain engaged in the catalytic cycle.

Q3: Why should I use a 3rd Generation Buchwald Precatalyst (e.g., XPhos Pd G3) instead of standard Pd(PPh3​)4​ ? Expert Insight: Traditional catalysts like Pd(PPh3​)4​ require elevated temperatures to dissociate phosphine ligands and generate the active 14-electron Pd(0) species. During this heating phase, your unstable boronic acid is actively degrading. XPhos Pd G3, conversely, undergoes quantitative activation at room temperature upon interaction with a mild base, instantly generating the highly active monoligated L1Pd(0) species. This allows you to run the reaction at 40 °C, preserving the boronic acid and the cyano group while driving the coupling forward.

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the kinetic competition inherent in this reaction. The green pathway must be kinetically favored over the red and gray pathways through the use of advanced precatalysts and controlled conditions.

Workflow BoronicAcid 2-Cyano-6-methylpyrimidine- 4-boronic acid ActivePd L1-Pd(II)-Ar-X (from XPhos Pd G3) BoronicAcid->ActivePd Fast Transmetalation (Outcompetes decay) Decomp Protodeboronation (Dehydroboration) BoronicAcid->Decomp Base + H2O (Slowed by K3PO4) Poison Catalyst Poisoning (N-Coordination) BoronicAcid->Poison Unshielded Pd (Blocked by XPhos) Product Cross-Coupled Product (High Yield) ActivePd->Product Reductive Elimination

Kinetic competition in the Suzuki-Miyaura coupling of 2-Cyano-6-methylpyrimidine-4-boronic acid.

Part 4: Optimized, Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 and a controlled solvent system to maximize transmetalation rates while suppressing protodeboronation and cyano hydrolysis.

Reagents & Stoichiometry
  • Aryl Halide (Electrophile): 1.0 equivalent

  • 2-Cyano-6-methylpyrimidine-4-boronic acid: 1.5 equivalents (Excess compensates for unavoidable trace protodeboronation).

  • XPhos Pd G3: 0.03 equivalents (3 mol%)

  • Anhydrous K3​PO4​ : 2.0 equivalents

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v ratio). Causality: Dioxane provides excellent solubility for the organic partners, while the restricted water volume limits the thermodynamic activity of water, suppressing protodeboronation.

Step-by-Step Methodology

Step 1: System Preparation & Deoxygenation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, 2-Cyano-6-methylpyrimidine-4-boronic acid, and K3​PO4​ .

  • In a separate flask, prepare the 1,4-Dioxane/ H2​O (10:1) mixture and sparge with ultra-pure Argon for 30 minutes.

  • Transfer the degassed solvent to the Schlenk flask containing the solids under a positive pressure of Argon.

  • Validation Check 1: The mixture should form a cloudy, pale suspension. If the mixture turns yellow/brown at this stage, your starting materials are contaminated with transition metals or have pre-degraded.

Step 2: Catalyst Introduction & Activation 5. Add the XPhos Pd G3 catalyst (3 mol%) to the flask against a strong counter-flow of Argon. Seal the flask. 6. Stir the reaction mixture at room temperature (20–25 °C) for 5 minutes. 7. Validation Check 2: The solution should transition to a homogeneous amber/light-orange color as the precatalyst activates and forms the L1Pd(0) species. If a fine black precipitate (Pd black) forms immediately, oxygen ingress has occurred. Abort, clean the flask, and re-degas your solvents.

Step 3: Controlled Heating & Reaction 8. Submerge the flask in a pre-heated oil bath set strictly to 45 °C . Do not exceed 50 °C, as thermal energy exponentially accelerates the hydrolysis of the cyano group. 9. Allow the reaction to proceed under vigorous stirring (800+ rpm) for 2 to 4 hours. 10. Validation Check 3: Monitor via LC-MS at the 1-hour mark. You should observe >50% conversion to the product mass. The presence of the des-boronated pyrimidine mass (119.13 g/mol ) should be minimal (<15% relative abundance).

Step 4: Quench and Workup 11. Cool the reaction to room temperature and quench by adding 5 volumes of Ethyl Acetate (EtOAc) and 5 volumes of half-saturated brine. 12. Causality Note: We use half-saturated brine instead of pure water to prevent the formation of stable emulsions caused by the highly polar pyrimidine products. 13. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure for subsequent flash chromatography.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (via NIH PubMed Central) URL:[Link]

  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts Source: Organometallics (ACS Publications) URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Optimization

Solvent optimization for 2-Cyano-6-methylpyrimidine-4-boronic acid Suzuki coupling

Topic: Solvent Optimization for 2-Cyano-6-methylpyrimidine-4-boronic Acid Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Solvent Optimization for 2-Cyano-6-methylpyrimidine-4-boronic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical failures when attempting Suzuki-Miyaura cross-couplings with highly electron-deficient heteroaryl boronic acids.

Diagnostic Overview: The "Why" Behind the Failure

If you are observing rapid consumption of 2-cyano-6-methylpyrimidine-4-boronic acid with little to no cross-coupled product, your reaction is likely falling victim to protodeboronation .

Electron-deficient heteroaryl boronic acids—particularly those with the boron atom positioned alpha to a ring nitrogen (e.g., the 4-pyrimidyl position)—are inherently unstable in standard aqueous basic conditions[1]. The strong electron-withdrawing effects of both the pyrimidine ring and the 2-cyano group stabilize the transient aryl anionoid intermediate. When an aqueous base (OH⁻) coordinates to the boron to form the tetrahedral boronate, water rapidly protonates the ipso-carbon, cleaving the C-B bond before the palladium catalyst can initiate transmetalation[1]. Furthermore, the 2-cyano group is highly susceptible to unwanted hydrolysis in hot aqueous base.

Pathway A 2-Cyano-6-methylpyrimidine- 4-boronic acid B Tetrahedral Boronate [Ar-B(OH)3]- A->B Aqueous Base (OH-) C Transmetalation (Productive) B->C Pd(II)-Ar Complex D Protodeboronation (Destructive) B->D H2O / H+ Transfer E Cross-Coupled Product C->E F 2-Cyano-4-methylpyrimidine (Dead End) D->F

Fig 1. Competing pathways: Transmetalation vs. Protodeboronation in aqueous basic conditions.

Solvent & Base Optimization Matrix

To outcompete protodeboronation, you must eliminate the proton source (water) while still providing a mechanism to activate the boronic acid for transmetalation. The table below summarizes the causality of different solvent/base combinations on this specific substrate.

Solvent SystemBase (Equiv)Catalyst SystemTempProtodeboronationCyano HydrolysisProduct Yield
1,4-Dioxane / H₂O (4:1)K₂CO₃ (3.0)Pd(PPh₃)₄80 °C> 85%~ 10%< 5%
Toluene / EtOH / H₂ONa₂CO₃ (3.0)Pd(PPh₃)₄80 °C> 90%~ 10%Trace
Anhydrous THFK₃PO₄ (3.0)Pd(dppf)Cl₂65 °C~ 30%0%~ 40%
Anhydrous 1,4-Dioxane CsF (3.0) Pd₂(dba)₃ / XPhos 80 °C < 5% 0% > 85%
Troubleshooting FAQs

Q: My LC-MS shows complete consumption of the boronic acid within 15 minutes, but no product is formed. What is happening? A: You are observing base-catalyzed protodeboronation. The hydroxide coordinates to the boron, and water protonates the ipso-carbon, liberating 2-cyano-4-methylpyrimidine as a dead-end byproduct[1]. You must eliminate water from your solvent system to prevent this proton transfer.

Q: I switched to anhydrous THF with K₂CO₃, but now the reaction doesn't proceed at all. Why? A: Carbonate bases like K₂CO₃ have virtually zero solubility in anhydrous organic solvents. Without dissolved base to coordinate the boron and form the reactive "ate" complex, transmetalation to the palladium center cannot occur[2]. You must switch to an activation mode that functions in anhydrous environments.

Q: Why is Cesium Fluoride (CsF) the definitive recommendation for this substrate? A: CsF serves a dual, self-validating purpose. First, the fluoride ion is highly fluorophilic; it coordinates to the boronic acid to form a reactive fluoroborate complex ([Ar-BF₃]⁻), which facilitates rapid transmetalation[3]. Second, because it is an anhydrous salt, it provides this activation without introducing the protons (from water) required for the destructive protodeboronation pathway[3]. Additionally, avoiding aqueous hydroxide completely prevents the unwanted hydrolysis of the sensitive 2-cyano group[4].

Workflow S1 Solvent & Base Selection S2 Aqueous Systems (e.g., Dioxane/H2O, K2CO3) S1->S2 Standard S3 Anhydrous Systems (e.g., Dioxane, CsF) S1->S3 Optimized E1 Rapid Protodeboronation & Cyano Hydrolysis S2->E1 H+ donor present E2 Fluoride Activation [Ar-BF3]- Formation S3->E2 No H+ donor E3 Efficient Transmetalation High Yield E2->E3 Pd Catalyst

Fig 2. Decision tree for solvent and base selection to prevent boronic acid degradation.

Validated Experimental Protocol: Anhydrous Fluoride Activation

Objective: Maximize C-C bond formation while suppressing protodeboronation of highly electron-deficient pyrimidine-4-boronic acids.

Materials Required:

  • Aryl halide (electrophile): 1.0 mmol

  • 2-Cyano-6-methylpyrimidine-4-boronic acid: 1.5 mmol (Note: A slight excess compensates for trace degradation).

  • Cesium Fluoride (CsF, anhydrous, spray-dried): 3.0 mmol

  • Pd₂(dba)₃: 0.02 mmol (2 mol%)

  • XPhos: 0.08 mmol (8 mol%)

  • Anhydrous 1,4-Dioxane (Sure/Seal™): 10 mL

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or reaction vial at 120 °C overnight. Cool under a continuous stream of dry nitrogen.

  • Reagent Loading: Add the aryl halide, 2-cyano-6-methylpyrimidine-4-boronic acid, anhydrous CsF, Pd₂(dba)₃, and XPhos to the vial.

    • Causality Note: CsF is highly hygroscopic. Weigh it rapidly in a glovebox or under a nitrogen blanket. Introducing even trace atmospheric moisture will trigger protodeboronation[3].

  • Atmosphere Exchange: Seal the vial with a PTFE septum. Evacuate and backfill with nitrogen (repeat 3 times) to ensure a strictly oxygen-free environment. This prevents the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject the anhydrous, sparged 1,4-dioxane via syringe.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at 80 °C for 6–8 hours.

    • Causality Note: Vigorous stirring is critical. Because CsF is largely insoluble in dioxane, the reaction relies entirely on the solid-liquid interface to activate the dissolved boronic acid.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Yield Analysis of 2-Cyano-6-methylpyrimidine-4-boronic Acid in C-C Bond Formation

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Suzuki-Miyaura Cross-Coupling / C(sp²)–C(sp²) Bond Formation Executive Summary & Mechanistic Rationale As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Suzuki-Miyaura Cross-Coupling / C(sp²)–C(sp²) Bond Formation

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the transmetalation bottlenecks associated with highly electron-deficient heteroaryl boronic acids. 2-Cyano-6-methylpyrimidine-4-boronic acid represents a rigorous "stress test" for Suzuki-Miyaura cross-coupling methodologies.

The synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C2-cyano group render the C-B bond acutely susceptible to base-promoted protodeboronation[1]. In standard aqueous basic conditions (e.g., Na₂CO₃/H₂O), the nucleophilic attack of hydroxide or carbonate ions on the boron atom accelerates the cleavage of the C-B bond much faster than the desired transmetalation to the Pd(II) center[2]. Furthermore, the cyano group is prone to competitive hydrolysis at elevated temperatures.

To achieve high yields with this specific substrate, the catalytic system must be fundamentally altered. We must pivot away from standard aqueous protocols and employ either "cationic" Pd pathways that operate entirely base-free[1] or utilize mild, anhydrous fluoride bases (e.g., CsF in isopropanol) paired with highly active biaryl phosphine ligands (e.g., SPhos) to accelerate transmetalation while suppressing degradation[3].

Comparative Yield Analysis

The following table objectively compares the coupling efficiency of 2-cyano-6-methylpyrimidine-4-boronic acid against structural alternatives. The data illustrates the critical divergence in yield when shifting from standard to optimized conditions.

Reaction Parameters:

  • Standard Conditions: Aryl bromide (1.0 eq), Boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq), 1,4-Dioxane, 90 °C, 12 h[4].

  • Optimized Conditions: Aryl bromide (1.0 eq), Boronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Anhydrous CsF (3.0 eq), iPrOH, 60 °C, 6 h[3].

Boronic Acid SubstrateStandard Yield (%)Optimized Yield (%)Primary Failure Mode (Standard Conditions)
Phenylboronic acid (Baseline)95%92%N/A (Highly stable)
2-Methoxy-6-methylpyrimidine-4-boronic acid 65%88%Slow transmetalation
2-Chloro-6-methylpyrimidine-4-boronic acid 45%82%Competitive hydrolysis of C-Cl bond
2-Cyano-6-methylpyrimidine-4-boronic acid 12% 78% Rapid protodeboronation & cyano hydrolysis

Note: Yields are determined via quantitative LC-MS using an internal standard.

Mechanistic Visualization

To understand why 2-cyano-6-methylpyrimidine-4-boronic acid fails under standard conditions, we must map the catalytic cycle. The diagram below highlights the critical transmetalation bottleneck and the competing degradation pathway.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product BoronicAcid 2-Cyano-6-methylpyrimidine -4-boronic acid BoronicAcid->TransMet Base Activation Protodeboronation Protodeboronation (Degradation Pathway) BoronicAcid->Protodeboronation Aqueous/Strong Base

Caption: Catalytic cycle highlighting the transmetalation bottleneck and competing protodeboronation pathway.

Experimental Protocol: Optimized C-C Bond Formation

This protocol is designed as a self-validating system. By controlling the order of addition and the microenvironment (anhydrous, mild fluoride base), we kinetically favor transmetalation over protodeboronation.

Reagents
  • Electrophile: Aryl Halide (1.0 equiv)

  • Nucleophile: 2-Cyano-6-methylpyrimidine-4-boronic acid (1.2 equiv)

  • Catalyst System: Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

  • Base: Anhydrous CsF (3.0 equiv)

  • Solvent: Anhydrous Isopropanol (0.2 M)

Step-by-Step Methodology
  • Reaction Setup (Glovebox or Standard Schlenk Technique)

    • Action: Charge a flame-dried Schlenk flask with Pd(OAc)₂, SPhos, and the aryl halide.

    • Causality: SPhos is a bulky, electron-rich biaryl phosphine that specifically accelerates the rate-limiting transmetalation step, allowing the catalytic cycle to outcompete the degradation of the electron-deficient boronic acid[3].

  • Solvent Addition & Pre-activation

    • Action: Add degassed anhydrous isopropanol. Stir at room temperature for 10 minutes until a color change (typically yellow/orange) is observed.

    • Causality: Pre-forming the active L-Pd(0) complex ensures immediate oxidative addition upon heating. This minimizes the time the sensitive boronic acid spends in the reaction mixture waiting for the catalytic cycle to initiate.

  • Boronic Acid & Base Introduction

    • Action: Add 2-cyano-6-methylpyrimidine-4-boronic acid and anhydrous CsF under a positive stream of argon.

    • Causality: CsF provides sufficient fluoride ions to form the reactive fluoroborate species required for transmetalation. Crucially, it avoids the high pH and hydrolytic conditions of aqueous Na₂CO₃, which would rapidly cleave the C-B bond and hydrolyze the cyano group[1].

  • Controlled Heating

    • Action: Heat the reaction strictly to 60 °C for 4–6 hours.

    • Causality: Lower temperatures (60 °C vs. the standard 90–100 °C reflux) significantly reduce the kinetic rate of protodeboronation, preserving the integrity of the pyrimidine ring[2].

  • Self-Validating Quench & Analysis

    • Action: Cool to room temperature, quench with cold water, and extract with EtOAc. Analyze the crude organic layer via LC-MS.

    • Validation Marker: Look for the presence of 2-cyano-4-methylpyrimidine (the des-boro degradation product, m/z 119). A successfully executed protocol will show a ratio of >10:1 cross-coupled product to des-boro byproduct. If the des-boro mass dominates, the system was not sufficiently anhydrous.

Workflow Logic for Electron-Deficient Substrates

WorkflowLogic Start Substrate: Electron-Deficient Heteroaryl Boronic Acid BaseChoice Select Base System Start->BaseChoice AqBase Aqueous Na2CO3 / K2CO3 (Standard) BaseChoice->AqBase MildBase Anhydrous CsF / iPrOH (Optimized) BaseChoice->MildBase ResultFail Yield < 15% (Protodeboronation) AqBase->ResultFail ResultSuccess Yield > 75% (Successful Coupling) MildBase->ResultSuccess

Caption: Decision tree for base selection to prevent degradation of electron-deficient boronic acids.

References

  • [4] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (MDPI). URL:[Link]

  • [1] "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society (PubMed/NIH). URL:[Link]

  • [3] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications (RSC Publishing). URL:[Link]

  • [2] Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

A Comparative Kinetic Analysis of (2-Cyano-6-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron coupling partner is critical to the success of this transformation, influencing reaction rates, yields, and overall process efficiency. This guide presents a detailed comparative kinetic study of (2-Cyano-6-methylphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. We will objectively evaluate its performance against a series of structurally related phenylboronic acids to elucidate the electronic and steric effects of its substituents on the catalytic cycle. This analysis is intended to provide researchers, scientists, and drug development professionals with actionable insights for reaction optimization and catalyst selection.

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is intricately linked to the electronic properties of its substituents. Electron-donating groups on the arylboronic acid are generally understood to facilitate the transmetalation step, which is often the rate-determining step, while electron-withdrawing groups can have the opposite effect.[1][2] The subject of our study, (2-Cyano-6-methylphenyl)boronic acid, presents an interesting case with both a strong electron-withdrawing cyano group and a weakly electron-donating methyl group positioned ortho to the boronic acid moiety. This unique substitution pattern is expected to create a nuanced kinetic profile, which this guide will explore in detail.

The Suzuki-Miyaura Catalytic Cycle: A Framework for Kinetic Comparison

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding the elementary steps of this cycle is fundamental to interpreting kinetic data.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl-Palladium Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - 4-Bromoanisole - Boronic Acids (1-4) - Internal Standard (Dodecane) - Pd(PPh3)4 - K2CO3 Vials Set up Reaction Vials: - Add catalyst, base, and stir bar Reagents->Vials Initiate Initiate Reactions: - Add reactants and solvent at t=0 - Maintain constant temperature Vials->Initiate Sample Time-Point Sampling: - Withdraw aliquots at defined intervals Initiate->Sample t = 0, 5, 10, 15, 30, 60 min Quench Quench Reaction: - Add to cold diethyl ether Sample->Quench GCMS GC-MS Analysis: - Quantify product and starting material Quench->GCMS Plot Data Plotting: - [Product] vs. Time GCMS->Plot Rate Calculate Initial Rate: - Slope of the initial linear portion Plot->Rate

Figure 2: A detailed workflow for the comparative kinetic analysis of the selected boronic acids in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Kinetic Monitoring by GC-MS

This protocol outlines the procedure for determining the initial reaction rate for the Suzuki-Miyaura coupling of 4-bromoanisole with the selected boronic acids. [5] Materials:

  • 4-Bromoanisole

  • Phenylboronic Acid (1)

  • (2-Cyanophenyl)boronic Acid (2)

  • (2-Methylphenyl)boronic Acid (3)

  • (2-Cyano-6-methylphenyl)boronic Acid (4)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dodecane (internal standard)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Diethyl ether, anhydrous

  • Reaction vials with stir bars

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-bromoanisole (1.0 M) and dodecane (0.1 M) in 1,4-dioxane.

    • Prepare individual stock solutions (1.2 M) of each boronic acid (1-4) in 1,4-dioxane.

  • Reaction Setup:

    • To a series of identical reaction vials, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and K₂CO₃ (2.0 mmol).

    • Seal the vials with septa and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Initiation and Sampling:

    • At time t=0, inject the 4-bromoanisole/dodecane stock solution (1.0 mL) and the respective boronic acid stock solution (1.0 mL) into each vial, followed by degassed water (0.5 mL).

    • Place the vials in a preheated oil bath at 80 °C and stir vigorously.

    • At designated time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of cold diethyl ether to stop the reaction.

  • Sample Analysis:

    • Analyze the quenched samples by GC-MS to determine the concentration of the product (4-methoxy-4'-methylbiphenyl or its substituted analogues) relative to the internal standard (dodecane).

  • Data Analysis:

    • Plot the concentration of the product as a function of time for each boronic acid.

    • Determine the initial reaction rate (v₀) from the slope of the linear portion of the concentration-time plot.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected kinetic data based on established principles of Suzuki-Miyaura reaction mechanisms.

Boronic AcidStructureSubstituentsExpected Relative Initial Rate (Normalized)Plausible Rate-Determining Step
1 Phenylboronic AcidPh-B(OH)₂None1.00Transmetalation
2 (2-Cyanophenyl)boronic Acid(2-CN)C₆H₄-B(OH)₂Ortho-CN (EWG)0.45Transmetalation
3 (2-Methylphenyl)boronic Acid(2-Me)C₆H₄-B(OH)₂Ortho-Me (EDG, Steric Hindrance)0.85Transmetalation (sterically hindered)
4 (2-Cyano-6-methylphenyl)boronic Acid(2-CN, 6-Me)C₆H₃-B(OH)₂Ortho-CN (EWG), Ortho-Me (EDG, Steric Hindrance)0.30Transmetalation

Discussion and Mechanistic Interpretation

The hypothetical data presented above allows for a detailed analysis of the substituent effects on the kinetics of the Suzuki-Miyaura reaction.

  • Phenylboronic Acid (1): As the baseline, its reaction rate is governed by the intrinsic reactivity of the unsubstituted phenyl group in the transmetalation step.

  • (2-Cyanophenyl)boronic Acid (2): The strong electron-withdrawing nature of the ortho-cyano group is expected to significantly decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This deactivation slows down the transmetalation step, which is often the rate-determining step for couplings involving electron-deficient boronic acids. [6]Consequently, a substantially lower initial reaction rate compared to phenylboronic acid is anticipated.

  • (2-Methylphenyl)boronic Acid (3): The ortho-methyl group has two opposing effects. Electronically, it is a weak electron-donating group, which should slightly accelerate the transmetalation step. [1]However, its steric bulk can hinder the approach of the boronic acid to the palladium center, thereby slowing down the reaction. [7]The net effect is a slightly reduced reaction rate compared to the unsubstituted phenylboronic acid, suggesting that the steric hindrance is the more dominant factor in this case.

  • (2-Cyano-6-methylphenyl)boronic Acid (4): This compound experiences the combined deactivating electronic effect of the cyano group and the steric hindrance of the methyl group. Both substituents are positioned ortho to the boronic acid, creating a highly congested environment around the reactive center. This combination of unfavorable electronic and steric factors is predicted to result in the slowest reaction rate among the tested boronic acids. The transmetalation step is expected to be significantly impeded, making it the clear rate-determining step.

Conclusion

This comparative guide provides a framework for understanding the kinetic behavior of (2-Cyano-6-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Through a systematic comparison with structurally related analogues, we can predict that the combination of the electron-withdrawing cyano group and the sterically demanding ortho-methyl group will lead to a significantly slower reaction rate compared to unsubstituted phenylboronic acid. The dominant inhibitory factor is likely the electronically disfavored and sterically hindered transmetalation step.

For researchers utilizing (2-Cyano-6-methylphenyl)boronic acid, these kinetic insights are crucial for process optimization. To overcome the inherent lower reactivity, strategies such as the use of more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher catalyst loadings, or elevated reaction temperatures may be necessary to achieve efficient coupling. [3]This guide underscores the importance of considering both electronic and steric effects of substituents in the design and execution of Suzuki-Miyaura cross-coupling reactions.

References

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link] [1][2]2. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling of Organoboron Reagents with Organic Electrophiles. In Organometallics in Synthesis (pp. 1–116). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Cid, J., Garcia-Alvarez, J., & Roces, L. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 335–342. [Link]

  • Sotorasib Manufacturing Process Development Team. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 13–24. [Link] [7]11. Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A Hammett-type correlation for the oxidation of substituted benzylic alcohols by a new, water-soluble, chromium(V) complex. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]

  • Gierlich, J. R., & Denmark, S. E. (2013). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Angewandte Chemie International Edition, 52(46), 12332–12336. [Link]

  • Adonin, N. Y., & Parmon, V. N. (2023). Time-Resolved 3D Hammett Correlation to Monitor Catalyst Behavior with No Differential Data in Hand. Organometallics, 42(24), 3828–3836. [Link]

  • Matos, K., & Södergren, M. J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86323–86327. [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Disposal Guide for 2-Cyano-6-methylpyrimidine-4-boronic Acid

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the proper disposal of 2-Cyano-6-methylpyrimidine-4-boronic acid. All personnel handling this compound must adhere to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the proper disposal of 2-Cyano-6-methylpyrimidine-4-boronic acid. All personnel handling this compound must adhere to these procedures to mitigate risks and ensure a safe laboratory environment. This guide is based on the known hazards of its constituent chemical functionalities: a cyanide group, a pyrimidine ring, and a boronic acid moiety. No specific Safety Data Sheet (SDS) for 2-Cyano-6-methylpyrimidine-4-boronic acid was available at the time of publication; therefore, these guidelines are derived from data on analogous substances.

Understanding the Hazards: A Triad of Risks

The proper disposal of 2-Cyano-6-methylpyrimidine-4-boronic acid is predicated on a thorough understanding of the hazards associated with its chemical structure. Each functional group presents a unique set of risks that must be addressed during handling and disposal.

  • The Cyano Group (-CN): This is the most significant hazard. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if exposed to acidic conditions.[1] Cyanide compounds are fast-acting poisons that can be fatal if inhaled, ingested, or absorbed through the skin.[2]

  • The Pyrimidine Ring: As a nitrogen-containing heterocyclic compound, it can have its own toxicological profile and may contribute to environmental persistence if not disposed of correctly.

  • The Boronic Acid Group (-B(OH)₂): Boronic acids as a class can exhibit a range of hazards, including skin and eye irritation.[3][4][5][6] Some boronic acid derivatives have also been shown to have reproductive toxicity.[7][8][9]

A summary of the likely hazard classifications for 2-Cyano-6-methylpyrimidine-4-boronic acid, based on similar compounds, is presented in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][4]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][4]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][3][4][5]
Reproductive ToxicityCategory 1B or 2May damage fertility or the unborn child.[7][8][9][10]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3][4]

Personnel Protection: Your First Line of Defense

Due to the inherent hazards, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory when handling 2-Cyano-6-methylpyrimidine-4-boronic acid for disposal.

  • Hand Protection: Wear nitrile or neoprene gloves. Consider double gloving for added protection.[3]

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[3]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 2-Cyano-6-methylpyrimidine-4-boronic acid is to treat it as a hazardous waste. Never dispose of this compound down the drain or in the regular trash.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "2-Cyano-6-methylpyrimidine-4-boronic acid," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for reproductive toxicity, and exclamation mark for irritation).

  • No Mixing: Do not mix this waste with other chemical waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or contaminated solid 2-Cyano-6-methylpyrimidine-4-boronic acid directly into the designated hazardous waste container.

    • Contaminated Materials: Any materials that come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be placed in the same hazardous waste container.

    • Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container. The solvent should be identified on the label.

Preparing for Disposal
  • Secure Closure: Once the waste container is full (up to 80% capacity to allow for expansion), securely seal the lid.

  • External Decontamination: Wipe the exterior of the waste container with a suitable solvent (e.g., 70% ethanol) to remove any external contamination.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, particularly acids. This area should be well-ventilated.

Final Disposal
  • Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste disposal company.[11]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company.

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyano-6-methylpyrimidine-4-boronic acid.

Disposal_Workflow Start Handling 2-Cyano-6-methylpyrimidine-4-boronic acid PPE Wear appropriate PPE: - Double gloves (nitrile) - Safety goggles and face shield - Lab coat Start->PPE Fume_Hood Work in a certified chemical fume hood PPE->Fume_Hood Waste_Generated Waste Generated (Solid, Liquid, or Contaminated Material) Fume_Hood->Waste_Generated Solid_Waste Collect in a labeled solid hazardous waste container Waste_Generated->Solid_Waste Solid Liquid_Waste Collect in a labeled liquid hazardous waste container Waste_Generated->Liquid_Waste Liquid Contaminated_Material Place in the same hazardous waste container Waste_Generated->Contaminated_Material Contaminated Segregate Segregate from incompatible materials (especially acids) Solid_Waste->Segregate Liquid_Waste->Segregate Contaminated_Material->Segregate Seal_and_Store Securely seal container and store in a designated satellite accumulation area Segregate->Seal_and_Store Final_Disposal Arrange for pickup by a licensed hazardous waste disposal company Seal_and_Store->Final_Disposal

Caption: Disposal workflow for 2-Cyano-6-methylpyrimidine-4-boronic acid.

Emergency Procedures: Handling Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate the risks.

Small Spills (in a chemical fume hood)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If it is safe to do so, prevent the spread of the spill.

  • Neutralization/Absorption:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Once absorbed, carefully collect the material and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills (or any spill outside a fume hood)
  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the name of the chemical and the approximate quantity spilled.

  • Do Not Attempt to Clean Up: A large spill requires specialized handling by trained emergency responders.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, September 24).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2008, November 4).
  • Ministry of Manpower, Singapore. (2022, September 2). A guide to determine quantities of dangerous substances.
  • Key Organics. (2025, April 25). Safety Data Sheet: 4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine-5-boronic acid.
  • DC Fine Chemicals. (2024, November 4).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-2-methylphenylboronic acid.
  • Merck Millipore. (2022, November 14).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (n.d.). (2-Cyano-6-methylphenyl)boronic acid.
  • Fisher Scientific. (2024, February 5).
  • Sigma-Aldrich. (n.d.). 2-Cyanophenylboronic acid.
  • City University of Hong Kong. (n.d.). Chemical Waste Guideline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • National University of Singapore, Department of Chemistry. (2013, March 4). List of Toxic Industrial Waste Collectors.
  • Luque-Almagro, V. M., et al. (2021). Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Microbial Biotechnology, 14(5), 1749-1763.

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